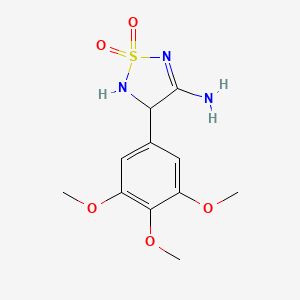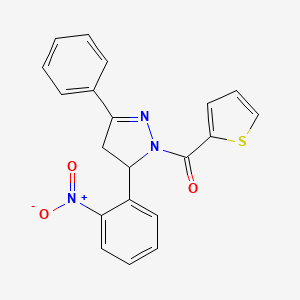![molecular formula C17H17BrN2O B5149679 1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide](/img/structure/B5149679.png)
1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its promising effects in various biomedical studies, particularly in the treatment of cancer, neurodegenerative diseases, and inflammation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide typically involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalytic systems and optimized reaction conditions are crucial for industrial-scale production.
化学反应分析
Types of Reactions
1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the iminium salts back to the original compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
科学研究应用
1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide has been extensively studied for its potential use in various biomedical applications. The compound has shown promising effects in:
Cancer Treatment: It has demonstrated low toxicity and high selectivity for cancer cells.
Neurodegenerative Diseases: The compound has potential therapeutic applications in the treatment of diseases such as Alzheimer’s and Parkinson’s.
Inflammation: It inhibits the expression of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.
作用机制
The exact mechanism of action of 1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide is not fully understood. studies suggest that the compound may exert its effects through the inhibition of the NF-κB signaling pathway. This pathway is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. The compound also induces the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase-1.
相似化合物的比较
1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide is unique due to its specific structure and biological activity. Similar compounds include:
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Imidazole-containing compounds: These compounds also have therapeutic potential and are used in the treatment of various diseases.
属性
IUPAC Name |
1-[4-(3-imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.BrH/c1-12(20)13-6-8-16(9-7-13)19-11-15-5-3-2-4-14(15)10-17(19)18;/h2-9,18H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTNLWDBAAVUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3CC2=N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5149597.png)
![4-(4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZAMIDO)BENZOIC ACID](/img/structure/B5149610.png)

![1-[7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5149618.png)
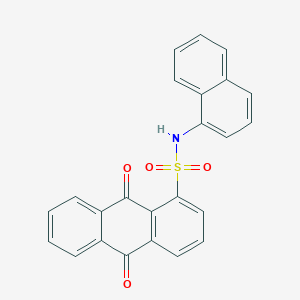
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-2-propanamine](/img/structure/B5149630.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5149642.png)
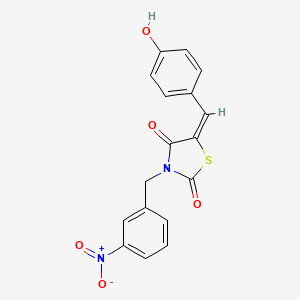
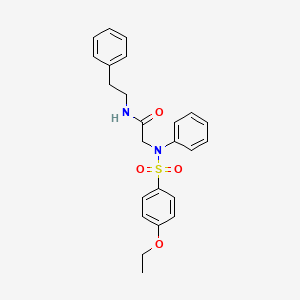
![methyl 2-{[2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149676.png)
![N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide](/img/structure/B5149689.png)
![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)
